![molecular formula C17H18N4O B2448490 4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile CAS No. 2034417-85-9](/img/structure/B2448490.png)
4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile
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Overview
Description
The compound “4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The compound also includes a piperidine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a series of novel sEH inhibitors containing a N-substituted piperidine ring with pyrazole as a pharmacophore lead for sEH inhibition have been designed, synthesized, and evaluated .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a pyrazole ring and a piperidine ring, both of which are heterocyclic structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the compound “4-(1-METHYL-1H-PYRAZOL-3-YL)PIPERIDINE 2HCL” has a molecular weight of 238.16 and is a white to yellow solid .Scientific Research Applications
Anticancer Research
This compound has shown potential in anticancer research due to its structural similarity to other pyrazole derivatives, which are known for their cytotoxic properties. Pyrazole-containing compounds have been studied for their ability to induce apoptosis in cancer cells, making them promising candidates for developing new anticancer drugs .
Antioxidant Activity
The compound’s pyrazole ring structure is associated with antioxidant properties. Research has demonstrated that pyrazole derivatives can effectively scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders . This makes the compound a potential candidate for developing antioxidant therapies.
Anti-inflammatory Applications
Pyrazole derivatives, including this compound, have been explored for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response . This application is particularly relevant for conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound has potential applications in antimicrobial research. Pyrazole derivatives have been found to exhibit significant antibacterial and antifungal activities . This makes them useful in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Neurological Research
In neurological research, pyrazole derivatives have been investigated for their neuroprotective effects. These compounds can modulate neurotransmitter systems and protect neurons from oxidative stress and apoptosis . This application is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Metal Chelation
The compound’s structure allows it to act as a chelating agent, binding to metal ions. This property is useful in various fields, including environmental science for removing heavy metals from contaminated sites and in medicine for treating metal poisoning .
These applications highlight the versatility and potential of “4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile” in scientific research. If you need more detailed information on any specific application or additional applications, feel free to ask!
BMC Chemistry Research on Chemical Intermediates Thermo Fisher Scientific
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. For instance, the compound “4-(1-METHYL-1H-PYRAZOL-3-YL)PIPERIDINE 2HCL” has hazard statements H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. For instance, compounds containing a pyrazole ring have been found to exhibit a wide range of biological activities and are being explored for their potential in drug discovery .
properties
IUPAC Name |
4-[4-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-20-9-8-16(19-20)14-6-10-21(11-7-14)17(22)15-4-2-13(12-18)3-5-15/h2-5,8-9,14H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQTYFALPYEZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile |
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